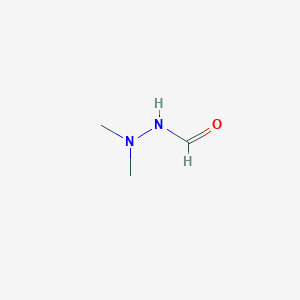
4,4'-ビス(メトキシカルボニル)-2,2'-ビピリジン
概要
説明
Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate is an organic compound that belongs to the bipyridine family. It is characterized by two pyridine rings connected at the 2 and 2’ positions, with carboxylate groups at the 4 and 4’ positions, and methyl groups attached to the carboxylate groups. This compound is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions.
科学的研究の応用
Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and photophysical properties.
Biology: The compound is used in the synthesis of metal-based drugs and probes for biological imaging.
Medicine: Metal complexes of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate are investigated for their potential as anticancer agents.
Industry: It is used in the development of materials for electronic devices and sensors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate typically involves the esterification of [2,2’-bipyridine]-4,4’-dicarboxylic acid. One common method is the reaction of [2,2’-bipyridine]-4,4’-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high-purity products.
化学反応の分析
Types of Reactions: Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate.
Reduction: Dimethyl [2,2’-bipyridine]-4,4’-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine rings coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, electron transfer processes, and photochemical reactions. The specific molecular targets and pathways depend on the metal ion and the nature of the complex formed.
類似化合物との比較
Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Lacks the carboxylate and methyl groups, making it less versatile in forming ester derivatives.
4,4’-Bipyridine: Has different substitution patterns, affecting its coordination chemistry and applications.
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups at different positions, influencing its steric and electronic properties.
The uniqueness of Dimethyl [2,2’-bipyridine]-4,4’-dicarboxylate lies in its specific substitution pattern, which allows for the formation of ester derivatives and enhances its utility in various chemical and biological applications.
特性
IUPAC Name |
methyl 2-(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-15-11(7-9)12-8-10(4-6-16-12)14(18)20-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWBVIDKBKOVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315836 | |
| Record name | Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71071-46-0 | |
| Record name | 71071-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,2'-Bipyridine-4,4'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine in coordination chemistry?
A1: 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine is a bidentate ligand that readily forms stable complexes with various transition metals. This property makes it a popular choice for developing catalysts, photosensitizers, and luminescent materials. [, , , ]
Q2: How does the structure of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine influence its coordination behavior?
A2: The two nitrogen atoms in the bipyridine core act as electron-pair donors, forming coordinate bonds with metal ions. The methoxycarbonyl groups at the 4 and 4' positions influence the electron density of the bipyridine ring system, impacting the metal's redox potential and the complex's photophysical properties. [, ]
Q3: Can you provide examples of how 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine is used in the development of photoactive compounds?
A3: This compound serves as a ligand in ruthenium(II) complexes for dye-sensitized solar cells (DSSCs). Its inclusion influences the complex's light absorption properties, crucial for efficient light harvesting in DSSCs. [] Additionally, it's used in chromium(III) complexes designed as potent photooxidants for photochemical applications. []
Q4: How does 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine contribute to the properties of the metal complexes it forms?
A4: The presence of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine in metal complexes can shift the metal's redox potential, affecting its ability to donate or accept electrons. This is exemplified by the positive shift observed in the "Cr(III/II)" reduction potential in chromium(III) complexes incorporating this ligand. []
Q5: Are there any studies investigating the structure-activity relationship (SAR) of 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine derivatives?
A5: Research on ruthenium(II) complexes containing 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine and different co-ligands explored the impact of these structural modifications on the complex's electrochemical and light-harvesting properties, highlighting the potential for tuning material properties through ligand modification. []
Q6: How does 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine contribute to the development of catalytic systems?
A6: This compound acts as a ligand in rhenium-based catalysts for CO2 photoreduction. The electron-withdrawing nature of the methoxycarbonyl groups influences the catalyst's activity and selectivity for CO production. []
Q7: What analytical techniques are commonly employed to characterize 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine and its metal complexes?
A7: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide information about the compound's structure, purity, and coordination environment in metal complexes. [, , ]
Q8: Are there any reported practical synthesis methods for 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine?
A8: A practical approach involves the synthesis of dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate as a precursor. This method avoids excessive impurities and simplifies the purification process compared to direct bromination methods. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)






![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)






